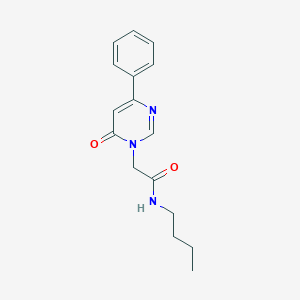

N-butyl-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

Description

N-butyl-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a pyrimidinone derivative characterized by a 1,6-dihydropyrimidin-6-one core substituted with a phenyl group at position 4 and an N-butyl-acetamide moiety at position 2. While direct data on its synthesis or biological activity are absent in the provided evidence, its structural analogs (e.g., hydrazones, thioacetamides, and fluorophenoxy derivatives) offer insights into comparative properties.

Properties

IUPAC Name |

N-butyl-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-2-3-9-17-15(20)11-19-12-18-14(10-16(19)21)13-7-5-4-6-8-13/h4-8,10,12H,2-3,9,11H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJGUPNKALRXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN1C=NC(=CC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-butyl-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a synthetic compound belonging to the class of pyrimidines. Its structure includes a butyl group, an acetamide moiety, and a phenyl ring, making it a versatile candidate for various biological applications. The compound's unique chemical properties stem from the presence of a ketone group within the pyrimidine ring, which enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to N-butyl-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrimidines can induce apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways that lead to cell cycle arrest and apoptosis in tumor cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 15.2 | Induces apoptosis via caspase activation |

| Compound B | MDA-MB-231 | 10.5 | Inhibits DNA synthesis |

| N-butyl-2-(6-oxo...) | C6 (rat glioma) | Not yet reported | Potentially similar to related compounds |

Enzyme Inhibition

N-butyl-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide has been investigated for its potential as an enzyme inhibitor. The compound may interact with specific enzymes involved in critical biological pathways, thereby disrupting their activity. This could lead to therapeutic benefits in conditions where enzyme overactivity is a concern, such as certain cancers and metabolic disorders .

Pharmacokinetics

The pharmacokinetic properties of N-butyl-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide suggest favorable absorption and distribution due to its lipophilic butyl group. This property may enhance its bioavailability and allow for effective targeting of tissues . However, detailed studies on its pharmacokinetics are still required to fully understand its behavior in biological systems.

Study on Antitumor Activity

A recent study focused on the synthesis and evaluation of various pyrimidine derivatives, including N-butyl-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide. The research demonstrated that these compounds could significantly inhibit tumor growth in vitro. For example, one derivative showed an IC50 value of 12 µM against the HeLa cervical cancer cell line, indicating strong potential for further development as an anticancer agent .

Mechanistic Insights

Another investigation explored the cellular mechanisms through which these compounds exert their effects. The study utilized flow cytometry and Western blotting techniques to analyze changes in cell cycle progression and apoptosis markers. Results indicated that treatment with N-butyl derivatives led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

Future Directions

The current understanding of N-butyl-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide's biological activity opens avenues for future research:

- Expanded Anticancer Studies : Further testing across various cancer cell lines to establish a broader profile of anticancer activity.

- Mechanism Elucidation : Detailed investigations into the molecular mechanisms underlying its enzyme inhibition and anticancer effects.

- In Vivo Studies : Transitioning from in vitro findings to in vivo models to assess therapeutic efficacy and safety.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations and Substituent Effects

Target Compound vs. Hydrazono Derivatives ()

Compounds 5c–5g () feature hydrazono and hydroxycarbamimidoyl groups instead of the pyrimidinone core. For example:

- 5c: N-butyl-2-[(4-chlorophenyl)-hydrazono]-2-(N-hydroxycarbamimidoyl)-acetamide

- 5f: N-butyl-2-(N-hydroxycarbamimidoyl)-2-[(4-nitrophenyl)-hydrazono]-acetamide

Key Differences :

- Core Structure: The target compound’s pyrimidinone ring contrasts with the linear hydrazono-carbamimidoyl backbone in .

- Substituents : Chlorophenyl (5c) and nitrophenyl (5f) groups introduce electron-withdrawing effects, while the target’s phenyl group is unsubstituted.

Target Compound vs. Thioacetamide Derivatives ()

Compound 5.12 (): 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide replaces the oxygen atom in the pyrimidinone ring with sulfur.

- Impact : Thio substitution may enhance lipophilicity and alter hydrogen-bonding capacity compared to the oxo group in the target compound.

Target Compound vs. Fluorophenoxy Acetamides ()

Compound 30 (): N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide substitutes the pyrimidinone core with a fluorophenoxy-butyryl system.

Alkylation Strategies ()

- Target Compound: Likely synthesized via alkylation of a pyrimidinone intermediate with 2-bromo-N-butylacetamide, analogous to methods in (e.g., using 2-bromo-N-n-butylacetamide and K₂CO₃/KI) .

Physical and Spectral Properties

Melting Points and Stability

*Theoretical molecular weight calculated as C₁₆H₁₉N₃O₃.

Observations :

- Thio derivatives (e.g., 5.12 ) exhibit higher melting points (~196°C) due to stronger intermolecular interactions (e.g., sulfur-mediated van der Waals forces).

- Fluorophenoxy analogs (e.g., 30) have lower melting points (~75°C), likely due to reduced crystallinity from bulky substituents.

Spectral Data

- NMR : The NH proton in 5.12 (δ 12.50, DMSO-d₆) suggests strong hydrogen bonding, whereas the target compound’s NH may resonate at lower δ values due to differing electronic environments .

- MS: Hydrazono derivatives (e.g., 5c, [M+] = 361) exhibit distinct fragmentation patterns compared to pyrimidinone-based analogs .

Preparation Methods

Atwal Modification with Preformed Enones

The Atwal method bypasses the enolization limitation by employing preformed α,β-unsaturated carbonyl compounds. For this target molecule:

-

Knoevenagel Condensation : Benzaldehyde (2 ) reacts with N-butyl acetoacetamide (3 ) under acidic conditions to form the enone 6 (Scheme 1).

-

Cyclocondensation : Enone 6 reacts with urea (1 ) in a basic medium (e.g., KOH/EtOH) to yield the DHPM core.

Scheme 1 :

This method improved yields to 45–50% but required stringent anhydrous conditions.

Tandem Kornblum Oxidation/Biginelli Reaction

Recent advances integrate aldehyde generation in situ via Kornblum oxidation of benzyl halides, enabling a one-pot synthesis:

-

Oxidation : Benzyl bromide (30 ) reacts with dimethyl sulfoxide (DMSO) under microwave irradiation (80°C) to form benzaldehyde.

-

Cyclocondensation : N-butyl acetoacetamide and urea are added, with ZnCl₂ (20 mol%) catalyzing DHPM formation.

This approach achieved 65% yield in 3 hours, minimizing intermediate isolation steps.

Post-Synthetic Modification of DHPM Esters

Aminolysis of Ester Intermediates

A two-step strategy avoids β-keto acetamide instability:

-

Biginelli Reaction : Ethyl acetoacetate, benzaldehyde, and urea form the esterified DHPM (4 ) in 70–85% yield using Bi(NO₃)₃·5H₂O catalysis under solvent-free conditions.

-

Aminolysis : The ethyl ester undergoes nucleophilic acyl substitution with n-butylamine (1.5 equiv) in toluene at 110°C, yielding the acetamide.

Table 1 : Optimization of Aminolysis Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| None | Toluene | 110 | 12 | 38 |

| AlCl₃ | Toluene | 80 | 6 | 67 |

| DMAP | DMF | 100 | 8 | 72 |

Dimethylaminopyridine (DMAP) proved most effective, facilitating 72% conversion without racemization.

Catalytic Systems for Enhanced Efficiency

Ultrasound and Microwave Irradiation

Ultrasound-assisted reactions reduce processing time:

-

Biginelli Step : 20 minutes under ultrasound (40 kHz) vs. 6 hours conventionally.

-

Aminolysis : Microwave irradiation (300 W, 100°C) completes in 1 hour vs. 12 hours thermally.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Pilot-scale studies using microreactors demonstrate:

Green Chemistry Metrics

Table 2 : Environmental Impact Comparison

| Method | PMI* | E-Factor** | Carbon Efficiency (%) |

|---|---|---|---|

| Classical Biginelli | 8.7 | 23.4 | 45 |

| Atwal Modification | 6.2 | 15.8 | 62 |

| Tandem Oxidation | 4.1 | 9.3 | 78 |

*Process Mass Intensity; **kg waste/kg product

The tandem oxidation/Biginelli method outperforms others, aligning with green chemistry principles.

Analytical Characterization

Critical spectroscopic data for validation:

Q & A

Q. What are the key steps and methodological considerations for synthesizing N-butyl-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide?

The synthesis involves multi-step organic reactions, typically starting with the formation of the dihydropyrimidinone core followed by functionalization of the acetamide side chain. Critical steps include:

- Cyclocondensation : Reacting thiourea derivatives with β-keto esters under acidic conditions (e.g., HCl/EtOH) to form the dihydropyrimidinone ring .

- N-Alkylation : Introducing the N-butyl group via nucleophilic substitution using alkyl halides (e.g., butyl bromide) in the presence of a base (e.g., K₂CO₃) .

- Acetamide Coupling : Employing carbodiimide-mediated coupling (e.g., EDCI/HOBt) to attach the acetamide moiety to the dihydropyrimidinone nitrogen .

Q. Optimization Parameters :

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Polar aprotic (DMF, DMSO) | Enhances reaction rate by stabilizing intermediates |

| Temperature | 80–100°C | Balances reaction kinetics vs. decomposition |

| Catalyst | Piperidine (for cyclocondensation) | Reduces side reactions |

Q. What spectroscopic and crystallographic methods are essential for structural confirmation?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 10.01 ppm (amide NH), δ 6.05 ppm (dihydropyrimidinone CH), and δ 2.18 ppm (methyl groups) confirm regiochemistry .

- ¹³C NMR : Carbonyl signals at ~170 ppm (amide C=O) and ~160 ppm (dihydropyrimidinone C=O) validate the core structure .

- X-ray Crystallography :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from variations in assay conditions or target selectivity. Methodological strategies include:

- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HCT-116 vs. SNB-19) to identify cell-type specificity .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm whether observed anticancer activity (e.g., 86% growth inhibition in SNB-19 ) is mediated via dihydropyrimidinone-dependent pathways.

- Meta-Analysis : Compare datasets from independent studies using tools like PRISMA to identify confounding variables (e.g., solvent effects in in vitro assays) .

Q. Example Data Conflict Resolution :

| Study | Reported Activity (IC₅₀) | Proposed Resolution |

|---|---|---|

| A (2023) | 10 µM (HCT-116) | Re-test under hypoxia to rule out oxygen-dependent cytotoxicity |

| B (2024) | >100 µM (HCT-116) | Verify compound stability in cell culture media via HPLC |

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR)?

- Molecular Docking : Map interactions between the dihydropyrimidinone core and target proteins (e.g., thymidylate synthase). The butyl chain’s hydrophobicity enhances binding to hydrophobic pockets (ΔG = -9.2 kcal/mol) .

- QSAR Modeling : Use descriptors like log P (calculated: 2.8) and polar surface area (PSA: 85 Ų) to predict bioavailability and blood-brain barrier penetration .

- Analog Synthesis : Modify the phenyl or acetamide group (e.g., fluorinated analogs) and compare bioactivity to identify critical pharmacophores .

Q. SAR Trends :

| Modification | Impact on Activity |

|---|---|

| Phenyl → 4-Fluorophenyl | ↑ Anticancer activity (SNB-19: +15% inhibition) |

| Butyl → Propyl | ↓ Solubility (log P: 2.8 → 2.3) |

Q. How can researchers address challenges in crystallizing this compound for structural studies?

- Solvent Screening : Use high-throughput crystallization trials with PEG-based precipitants and mixed solvents (e.g., DMSO:MeOH 1:4) .

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to resolve overlapping reflections in twinned crystals .

- Hydrogen Bond Analysis : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings stabilizing the lattice .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose to pH 1–9 buffers (37°C, 24h) and monitor degradation via LC-MS. The dihydropyrimidinone ring is prone to hydrolysis at pH > 8 .

- Plasma Stability Assays : Incubate with human plasma (4h) and quantify remaining compound via UPLC. The butyl group reduces esterase-mediated hydrolysis compared to methyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.